molecular formula C15H23FN2O3S B2569908 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-47-0

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2569908
CAS No.: 952983-47-0
M. Wt: 330.42
InChI Key: WLHDDQBGHROSOE-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
  • 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O3S/c1-21-10-9-18-7-5-13(6-8-18)12-17-22(19,20)15-4-2-3-14(16)11-15/h2-4,11,13,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDDQBGHROSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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